molecular formula C11H15Cl2FN2 B7898254 (2-Chloro-6-fluoro-benzyl)-pyrrolidin-3-yl-amine hydrochloride

(2-Chloro-6-fluoro-benzyl)-pyrrolidin-3-yl-amine hydrochloride

Cat. No.: B7898254
M. Wt: 265.15 g/mol
InChI Key: KEKMADLBIVIMGK-UHFFFAOYSA-N
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Description

(2-Chloro-6-fluoro-benzyl)-pyrrolidin-3-yl-amine hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a chloro and fluoro substituent on a benzyl ring, which is further attached to a pyrrolidin-3-yl-amine group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-6-fluoro-benzyl)-pyrrolidin-3-yl-amine hydrochloride typically involves multiple steps:

    Starting Materials: The synthesis begins with 2-chloro-6-fluorobenzyl chloride.

    Formation of Intermediate: The benzyl chloride undergoes a nucleophilic substitution reaction with pyrrolidine to form (2-Chloro-6-fluoro-benzyl)-pyrrolidine.

    Amine Formation: The intermediate is then subjected to reductive amination to introduce the amine group, resulting in (2-Chloro-6-fluoro-benzyl)-pyrrolidin-3-yl-amine.

    Hydrochloride Salt Formation: Finally, the amine compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Optimization of Reaction Conditions: Ensuring optimal temperature, pressure, and solvent conditions to maximize yield and purity.

    Purification: Utilizing techniques such as recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-6-fluoro-benzyl)-pyrrolidin-3-yl-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the chloro and fluoro groups to hydrogen.

    Substitution: The chloro and fluoro groups can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.

Major Products

    Oxidation: N-oxides and other oxidized derivatives.

    Reduction: Dehalogenated products.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (2-Chloro-6-fluoro-benzyl)-pyrrolidin-3-yl-amine hydrochloride is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme activities and receptor binding due to its structural features.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a lead compound for developing new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound is used in the synthesis of agrochemicals and pharmaceuticals. Its reactivity and stability make it a valuable intermediate in large-scale chemical production.

Mechanism of Action

The mechanism of action of (2-Chloro-6-fluoro-benzyl)-pyrrolidin-3-yl-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The chloro and fluoro substituents can enhance binding affinity and specificity, while the pyrrolidin-3-yl-amine group can interact with active sites or binding pockets. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2-Chloro-6-fluoro-benzyl)-piperidin-3-yl-amine hydrochloride
  • (2-Chloro-6-fluoro-benzyl)-morpholin-3-yl-amine hydrochloride
  • (2-Chloro-6-fluoro-benzyl)-azetidin-3-yl-amine hydrochloride

Uniqueness

Compared to similar compounds, (2-Chloro-6-fluoro-benzyl)-pyrrolidin-3-yl-amine hydrochloride offers a unique combination of chloro and fluoro substituents on the benzyl ring, which can significantly influence its chemical reactivity and biological activity. The pyrrolidin-3-yl-amine group provides a distinct structural framework that can interact differently with molecular targets compared to piperidinyl, morpholinyl, or azetidinyl analogs.

Properties

IUPAC Name

N-[(2-chloro-6-fluorophenyl)methyl]pyrrolidin-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClFN2.ClH/c12-10-2-1-3-11(13)9(10)7-15-8-4-5-14-6-8;/h1-3,8,14-15H,4-7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEKMADLBIVIMGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1NCC2=C(C=CC=C2Cl)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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